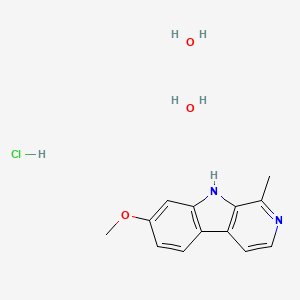
Harmine hydrochloride dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Harmine hydrochloride dihydrate is a derivative of harmine, a naturally occurring beta-carboline alkaloid found in several plants, including Peganum harmala (Syrian rue) and Banisteriopsis caapi. Harmine has been used traditionally in various cultural rituals and has gained attention for its diverse pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions: Harmine hydrochloride dihydrate can be synthesized through several methods. One common approach involves the extraction of harmine from the seeds of Peganum harmala, followed by its conversion to this compound. The extraction process typically involves the use of organic solvents such as ethanol or methanol .
Industrial Production Methods: In industrial settings, this compound is produced by first isolating harmine from plant sources. The isolated harmine is then subjected to hydrochloric acid treatment to form harmine hydrochloride. The final step involves crystallization in the presence of water to obtain this compound .
化学反応の分析
Types of Reactions: Harmine hydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: Harmine can be oxidized to form harmaline and other derivatives.
Reduction: Reduction reactions can convert harmine to harmalol.
Substitution: Harmine can undergo substitution reactions, particularly at the nitrogen atom in the beta-carboline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Harmaline, harmalol.
Reduction: Harmalol.
Substitution: Various halogenated harmine derivatives.
科学的研究の応用
Harmine hydrochloride dihydrate has a wide range of scientific research applications:
Chemistry: Used as a fluorescent marker due to its strong fluorescence under ultraviolet light.
Biology: Investigated for its neuroprotective properties and potential to inhibit monoamine oxidase A (MAO-A).
Medicine: Studied for its potential anti-cancer, anti-inflammatory, and anti-diabetic effects.
Industry: Utilized in the synthesis of various pharmacologically active compounds
作用機序
Harmine hydrochloride dihydrate is part of the beta-carboline family of alkaloids, which includes compounds such as harmaline, harmalol, and harman. Compared to these similar compounds, this compound is unique in its strong MAO-A inhibitory activity and its diverse pharmacological properties. Harmaline, for example, also inhibits MAO-A but has a different pharmacokinetic profile and bioavailability. Harmalol and harman have distinct chemical structures and biological activities, making this compound a particularly versatile compound for research and therapeutic applications .
類似化合物との比較
- Harmaline
- Harmalol
- Harman
特性
分子式 |
C13H17ClN2O3 |
|---|---|
分子量 |
284.74 g/mol |
IUPAC名 |
7-methoxy-1-methyl-9H-pyrido[3,4-b]indole;dihydrate;hydrochloride |
InChI |
InChI=1S/C13H12N2O.ClH.2H2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;;;/h3-7,15H,1-2H3;1H;2*1H2 |
InChIキー |
WMTAXLOYEDMIGF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC.O.O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


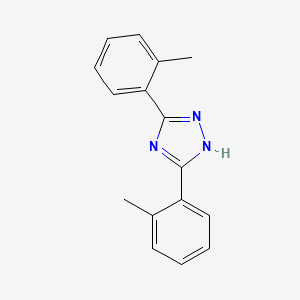
![1-[4-[(2-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13802709.png)

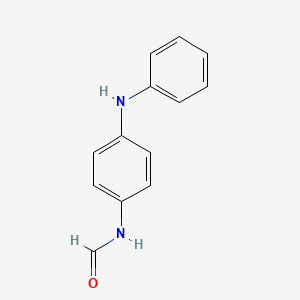

![1-Propanone, 2-amino-1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B13802733.png)
![N-Cyclopropyl-2-(5,6-dimethyl-2-propyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802737.png)
![1,3-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-dihydro-2H-inden-2-one](/img/structure/B13802742.png)

![Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B13802756.png)
![(1R,3R,4S,5R)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-OL](/img/structure/B13802761.png)
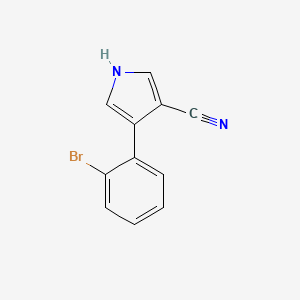
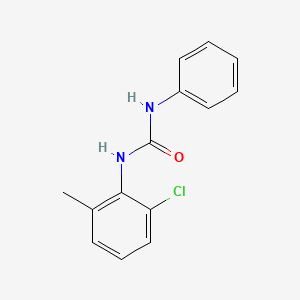
![11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B13802775.png)
